molecular formula C10H18O B3138830 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol CAS No. 473-61-0

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol

Cat. No. B3138830
CAS RN: 473-61-0
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-UHFFFAOYSA-N
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Description

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol is a monoterpene that is bicyclo [3.1.1]heptane substituted by methyl groups at positions 2, 6, and 6 . It appears as a clear colorless liquid with lint-like particles .


Molecular Structure Analysis

The molecular formula of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol is C10H18O . Its molecular weight is 154.2493 . The IUPAC Standard InChI is InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3 .

Scientific Research Applications

Chemical Transformations and Synthesis

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol is used in various chemical transformations and synthesis processes. For example, it has been utilized in the synthesis of double-bond isomers via reactions with hydrazine and iodine, demonstrating its role in creating diverse chemical structures (Kilbas, Azizoglu, & Balcı, 2006). Additionally, this compound can be used for the synthesis of products like bridged bicyclic lactones, aromatic compounds, and nitrogen-containing derivatives (Koval’skaya, Kozlov, Novikova, & Shavyrin, 2004).

Chiral Derivatives and Catalysis

The compound has been instrumental in synthesizing new chiral derivatives of benzylamine and 2α-hydroxypinan-3-one, important for creating stereoselective compounds (Gur′eva, Zalevskaya, Frolova, Alekseev, & Kuchin, 2011). Furthermore, it's been used in terpene ligands for catalytic systems in asymmetric oxidation processes, showing its potential in facilitating specific chemical reactions (Kuchin, Ashikhmina, Rubtsova, & Dvornikova, 2010).

Pesticidal Activity

There's research exploring the synthesis of optically active aminoesters of isopinocampheol from 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol, which have been studied for various biological activities like antifidant and herbicidal effects (Kalechits & Kozlov, 2008).

Liquid-Liquid Equilibria Studies

This compound has also been a subject in the study of mutual solubility and liquid-liquid equilibrium, providing valuable data for understanding its behavior in different solvent systems (Huang, Chen, Wang, & Wang, 2011).

Synthesis of Chiral Palladium Complexes

The synthesis and characterization of chiral palladium complexes based on derivatives of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol have been explored, indicating its utility in the field of coordination chemistry (Zalevskaya, Gur′eva, Frolova, Alekseev, & Kutchin, 2010).

Enantioselective Reduction Research

It has been used in the borane-mediated asymmetric reduction of prochiral ketones, showing high enantiomeric excess, which is crucial in producing optically active compounds (Wei et al., 2009).

Safety and Hazards

The compound has several hazard statements: H226, H304, H315, H317, H400 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P272, P273, P280, P301+P310, P303+P361+P353, P331, P333+P313, P370+P378, P391, P403+P235, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol are currently unknown. The compound is isolated from Chrysanthemum indicum L.

Biochemical Pathways

The biochemical pathways affected by 2,6,6-Trimethylbicyclo[31It’s known that this compound can be used for the synthesis of products of various structures , but the specific pathways and their downstream effects remain to be explored.

properties

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPVLJRCJUVQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol

CAS RN

473-61-0, 27779-29-9, 25465-65-0
Record name 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
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Record name 3-Pinanol
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Record name Isopinocampheol
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Record name 2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
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Record name (-)-pinan-3-ol
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Record name (1α,2β,3α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
Reactant of Route 2
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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